molecular formula C10H19FO B14181801 2-Fluoro-2-octyloxirane CAS No. 848137-86-0

2-Fluoro-2-octyloxirane

Cat. No.: B14181801
CAS No.: 848137-86-0
M. Wt: 174.26 g/mol
InChI Key: WRJJBWJXQPMASU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-2-octyloxirane is a fluorinated oxirane derivative of interest in advanced organic synthesis and materials science research. This compound combines a reactive epoxide ring, which is susceptible to nucleophilic ring-opening reactions, with a fluorine atom and a long-chain octyl group. This unique structure makes it a valuable bifunctional building block for researchers. Potential applications include the synthesis of complex fluorinated molecules, the development of novel surfactants or lubricants with tailored properties, and serving as an intermediate in pharmaceutical and agrochemical discovery. The presence of the fluorine atom can significantly alter the compound's electronic properties, metabolic stability, and lipophilicity, which are key parameters in drug design. The octyl chain provides hydrophobicity, which can be exploited to modify the solubility and self-assembly characteristics of target molecules. As with many epoxides, appropriate safety precautions should be taken. This product is intended for research purposes in a controlled laboratory setting by qualified personnel. For Research Use Only. Not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

848137-86-0

Molecular Formula

C10H19FO

Molecular Weight

174.26 g/mol

IUPAC Name

2-fluoro-2-octyloxirane

InChI

InChI=1S/C10H19FO/c1-2-3-4-5-6-7-8-10(11)9-12-10/h2-9H2,1H3

InChI Key

WRJJBWJXQPMASU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1(CO1)F

Origin of Product

United States

Synthetic Methodologies for 2 Fluoro 2 Octyloxirane and Analogous Fluoro Oxiranes

Continuous Flow Microreactor Synthesis of Fluorinated Epoxides

The synthesis of fluorinated epoxides, including 2-Fluoro-2-octyloxirane, has increasingly benefited from the adoption of continuous flow microreactor technology. nih.gov This approach offers a paradigm shift from traditional batch chemistry, providing a platform for highly controlled and efficient chemical transformations. nih.govdakenchem.com In a continuous flow system, reactants are pumped through micro-scale channels within a reactor, enabling precise manipulation of reaction parameters that are often difficult to manage in conventional batch setups. dakenchem.comrsc.org

Flow chemistry has proven particularly advantageous for handling challenging reactions, such as those involving hazardous reagents or producing unstable intermediates, which are common in organo-fluorine synthesis. nih.govrsc.org The use of microreactors, with their high surface-area-to-volume ratio, facilitates superior heat and mass transfer, leading to enhanced reaction rates and yields. rsc.orgseqens.commdpi.com This technology has been successfully applied to various fluorination reactions, demonstrating its potential to overcome the traditional hurdles associated with the synthesis of fluoro-organic compounds. nih.gov

Advantages of Flow Chemistry for Reaction Control and Efficiency

Key advantages include:

Precise Control of Reaction Parameters: Flow reactors enable exacting control over temperature, pressure, mixing, and residence time. dakenchem.comrsc.org This level of control is often unattainable in batch processes and is crucial for optimizing the synthesis of sensitive compounds like fluorinated epoxides. researchgate.net The ability to rapidly and accurately adjust these parameters allows for fine-tuning of the reaction to maximize yield and minimize the formation of by-products. mt.com

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio inherent in microreactors dramatically improves heat and mass transfer. rsc.orgmdpi.com This is especially critical for highly exothermic reactions, which are common in fluorination chemistry. Efficient heat dissipation prevents the formation of hot spots and potential runaway reactions, leading to a safer and more controlled process. mdpi.com Similarly, enhanced mass transfer ensures efficient mixing of reactants, which can significantly increase reaction rates. rsc.org

Improved Safety: Flow chemistry inherently enhances safety by minimizing the volume of hazardous materials being reacted at any given time. rsc.orgmt.com The small internal volume of microreactors reduces the risks associated with handling explosive or toxic reagents often used in fluorination. nih.govrsc.org Unstable intermediates can be generated and consumed in situ, preventing their accumulation to dangerous levels. rsc.org

Increased Efficiency and Yield: The combination of precise control, enhanced transfer phenomena, and improved safety often translates to higher reaction efficiency and product yields. seqens.comresearchgate.net Continuous production reduces downtime associated with batch reactors, leading to increased throughput. seqens.com The optimized conditions achievable in flow systems can lead to faster reaction times and higher conversions. mt.com

Scalability and Reproducibility: Scaling up reactions from the laboratory to industrial production is often more straightforward in flow chemistry. rsc.orgseqens.com Instead of redesigning the entire process, scaling can often be achieved by running the system for longer periods or by parallelizing multiple reactor units. rsc.org The precise control afforded by flow systems also ensures high reproducibility from run to run. mt.com

Integration and Automation: Flow chemistry systems are well-suited for integration with online analytical techniques, such as FTIR spectroscopy, for real-time reaction monitoring and optimization. mt.com This allows for rapid process development and the implementation of automated control strategies to maintain optimal reaction conditions. mt.com

The table below summarizes the key advantages of continuous flow chemistry in the context of synthesizing fluorinated compounds.

AdvantageDescriptionScientific Rationale
Reaction Control Precise manipulation of temperature, pressure, and residence time. rsc.orgThe small dimensions of microreactors allow for rapid and uniform heating or cooling and accurate control over the time reactants spend in the reaction zone. dakenchem.comrsc.org
Efficiency Higher yields and faster reaction times. seqens.commt.comEnhanced mass and heat transfer lead to accelerated reaction rates and improved selectivity, minimizing by-product formation. rsc.orgresearchgate.net
Safety Reduced risk when handling hazardous reagents. nih.govrsc.orgThe small reaction volume minimizes the amount of energetic or toxic material present at any one time, and unstable intermediates can be used immediately. rsc.org
Scalability More straightforward transition from lab to production scale. rsc.orgseqens.comProduction can be increased by extending the operation time or by using multiple reactors in parallel, avoiding the challenges of scaling up batch reactors. rsc.org

Stereochemical Aspects in 2 Fluoro 2 Octyloxirane Chemistry

Chiral Synthesis and Resolution of Fluoro-Oxiranes

The creation of enantiomerically pure fluoro-oxiranes is a cornerstone for their application in stereoselective synthesis. The inherent chirality of these molecules necessitates the development of robust asymmetric synthetic routes.

While direct asymmetric epoxidation of a corresponding fluoro-alkene is a plausible route, other strategies often provide better stereocontrol. One common approach involves the use of chiral catalysts to direct the stereochemical outcome of the epoxidation of an appropriate precursor. For instance, asymmetric epoxidation of cinnamyl alcohol derivatives using Sharpless epoxidation conditions has been a foundational method for producing chiral epoxides, which can then be converted to fluoro-oxiranes. acs.org The resulting chiral glycidyl (B131873) tosylates can undergo regioselective and stereospecific ring-opening with a fluoride (B91410) source, followed by intramolecular nucleophilic displacement to yield the desired enantiopure fluoro-oxirane. acs.org

Another powerful strategy is the catalytic asymmetric hydrogenation of fluorinated allylic alcohols, which can produce chiral 1,2-fluorohydrins with high enantioselectivity. diva-portal.org These fluorohydrins are versatile intermediates that can be cyclized to form the corresponding chiral fluoro-oxiranes. The choice of catalyst, often an iridium or rhodium complex with a chiral ligand, is crucial for achieving high levels of stereocontrol. diva-portal.org Furthermore, the development of organocatalytic methods, such as those employing chiral phosphoric acids, has opened new avenues for the asymmetric synthesis of fluorinated compounds, which could be adapted for the synthesis of chiral 2-Fluoro-2-octyloxirane. mdpi.com

Chiral sulfinyl auxiliaries have proven to be highly effective in controlling the stereochemistry of oxirane formation. bioorganica.com.uaresearchgate.net This methodology typically involves the reaction of a β-keto-γ-fluoroalkyl sulfoxide (B87167) with a methylene (B1212753) transfer reagent like diazomethane. The chirality at the sulfur atom of the sulfinyl group directs the facial selectivity of the methylene addition to the carbonyl group, leading to the formation of the corresponding fluorinated oxirane with high diastereoselectivity. bioorganica.com.uaresearchgate.net

The stereochemical outcome of this reaction is highly dependent on the stereochemistry of the sulfinyl auxiliary. The bulky nature of the sulfinyl group effectively shields one face of the ketone, forcing the incoming reagent to attack from the less hindered face. This approach offers a reliable method for the preparation of enantiomerically enriched fluorine-containing chiral building blocks. bioorganica.com.ua The sulfinyl group can be subsequently removed under reductive conditions, yielding the chiral fluoro-oxirane.

Table 1: Diastereoselective Methylene Transfer to β-Keto-γ-fluoroalkyl Sulfoxides

Entry Fluoroalkyl Group Diastereomeric Ratio (d.r.)
1 CF3 >95:5
2 CF2H 90:10
3 CH2F 85:15

Data is illustrative and based on findings for similar compounds.

Asymmetric Approaches to this compound Chirality

Diastereoselective and Enantioselective Transformations

Once formed, chiral fluoro-oxiranes can undergo a variety of stereoselective transformations, allowing for the synthesis of a wide range of complex fluorinated molecules.

The nucleophilic ring-opening of epoxides is a fundamental transformation in organic synthesis, and in the case of fluoro-oxiranes, it offers a pathway to stereochemically defined fluorinated compounds. mdpi.comscispace.com The regioselectivity and stereospecificity of the ring-opening are influenced by the nature of the nucleophile, the solvent, and the presence of Lewis or Brønsted acids. mdpi.comacs.org

Generally, the ring-opening proceeds via an SN2 mechanism, resulting in an inversion of configuration at the carbon atom being attacked. In the case of this compound, the fluorine atom and the alkyl chain create a distinct electronic and steric environment at the two carbon atoms of the oxirane ring. Nucleophilic attack can occur at either C2 or C3, leading to two different regioisomers. The control of this regioselectivity is a key challenge. For instance, the ring-opening of (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane with primary and secondary amines proceeds with high regioselectivity. acs.orgacs.orgresearchgate.net The use of fluorinated alcohols as solvents has also been shown to facilitate the ring-opening of oxiranes with aromatic amines. acs.org

Table 2: Regioselectivity in Nucleophilic Ring-Opening of a Fluoro-Oxirane Model

Nucleophile Lewis Acid Solvent Ratio of C2-attack : C3-attack Reference
Benzylamine None THF >95:5 researchgate.net
Thiophenol BF₃·OEt₂ CH₂Cl₂ 10:90 acs.org
NaN₃ NH₄Cl MeOH/H₂O 80:20 mdpi.com

Data is illustrative and based on findings for similar fluoro-oxiranes.

Fluoro-oxiranes can serve as precursors for substrates that undergo pericyclic and sigmatropic rearrangements, offering a pathway to stereochemically complex acyclic and cyclic structures. A notable rearrangement is the transformation of this compound into 2-fluorodec-2-enol. researchgate.netresearchgate.net This type of rearrangement can be initiated by treatment with a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and a base.

The allylic alcohols produced from such rearrangements can then participate in mdpi.commdpi.com-sigmatropic rearrangements like the Claisen or Cope rearrangements. 182.160.97libretexts.orgdspmuranchi.ac.in These rearrangements are highly stereospecific, proceeding through a well-defined chair-like transition state. 182.160.97 The stereochemistry of the starting allylic alcohol directly dictates the stereochemistry of the product. For example, the Ireland-Claisen rearrangement of esters derived from 2-fluoroallylic alcohols has been used to synthesize 3-(1-fluoroethenyl)alkanoic acid derivatives with good stereocontrol. researchgate.net The orbital symmetry rules for pericyclic reactions govern the stereochemical course of these transformations, allowing for predictable outcomes. utk.edulibretexts.org

Control of Stereochemistry in Nucleophilic Ring-Opening Reactions

Application of Fluoro-Oxiranes as Chiral Resolution Reagents

Enantiomerically pure fluoro-oxiranes can be utilized as chiral derivatizing agents for the determination of the enantiomeric excess (ee) of chiral molecules. acs.orgacs.orgresearchgate.netnih.gov The principle behind this application lies in the reaction of the chiral fluoro-oxirane with a racemic mixture of a chiral nucleophile, such as an amine. This reaction leads to the formation of a mixture of diastereomers.

These diastereomeric products can be readily distinguished and quantified using analytical techniques like NMR spectroscopy (¹H, ¹³C, and particularly ¹⁹F NMR) and high-performance liquid chromatography (HPLC). acs.org The presence of the fluorine atom provides a sensitive probe for ¹⁹F NMR analysis, often resulting in baseline separation of the signals corresponding to the two diastereomers. For example, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane has been successfully employed as a versatile reagent for determining the enantiomeric composition of a wide variety of α-chiral primary and secondary amines. acs.orgacs.orgresearchgate.netnih.govcolab.ws

Table 3: List of Compounds

Compound Name
This compound
(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane
Cinnamyl alcohol
Glycidyl tosylate
1,2-fluorohydrins
β-keto-γ-fluoroalkyl sulfoxide
Diazomethane
2-fluorodec-2-enol
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
3-(1-fluoroethenyl)alkanoic acid
Benzylamine
Thiophenol
Sodium azide
Boron trifluoride etherate

Computational and Mechanistic Investigations of Fluoro Oxirane Reactivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone in the computational investigation of reaction mechanisms, offering a balance between accuracy and computational cost. nih.gov For fluoro-oxiranes, DFT calculations are instrumental in mapping the potential energy surfaces of their reactions, identifying key intermediates and transition states.

DFT calculations allow for the precise location of transition state structures and the determination of their corresponding energy barriers, which are critical for understanding reaction kinetics. youtube.com In the ring-opening reactions of epoxides, the energy barrier is a key determinant of reactivity. researchgate.net For fluorinated epoxides, computational studies have shown that the presence of fluorine can significantly influence the stability of transition states. mdpi.com For instance, in the ring-opening of hexafluoropropylene oxide (HFPO), calculations revealed that the activation free energy barrier for nucleophilic attack at the more sterically hindered β-carbon is surprisingly lower than at the α-carbon. mdpi.com This is attributed to electronic effects that stabilize the transition state. mdpi.com While specific DFT studies on 2-fluoro-2-octyloxirane are not extensively available, analogous studies on other fluorinated epoxides provide a framework for understanding its reactivity. The electron-withdrawing nature of fluorine can stabilize developing negative charges on the oxygen atom in the transition state through negative hyperconjugation (n(O) → σ*C-F). mdpi.com

Table 1: Calculated Activation Free Energy Barriers (kcal/mol) for Nucleophilic Ring-Opening of Hexafluoropropylene Oxide (HFPO)

Site of Attack Activation Free Energy Barrier (kcal/mol)
α-Carbon 11.5
β-Carbon 7.6

Data sourced from DFT calculations on the reaction of HFPO with fluoride (B91410). mdpi.com

This table is interactive. You can sort and filter the data.

DFT studies are crucial for mapping the intricate pathways of ring-opening and rearrangement reactions of fluoro-oxiranes. This compound itself has been shown to undergo rearrangement to form 2-fluorodec-2-enol in the presence of TMSOTf and triethylamine (B128534). lookchem.comresearchgate.net This type of rearrangement is a common reaction pathway for 2-fluoro-oxiranes. Computational studies on similar systems can illuminate the mechanistic details of such transformations.

The ring-opening of unsymmetrical epoxides can proceed via different pathways, leading to regioisomers. Theoretical investigations have been pivotal in explaining the observed regioselectivity. For perfluorinated epoxides like HFPO, nucleophilic attack preferentially occurs at the more substituted carbon, a phenomenon attributed to the electronic stabilization of the transition state rather than steric hindrance. mdpi.com The strengthening of the C(α)-O bond due to the α-fluorine effect also contributes to this unusual regioselectivity. mdpi.com In the case of this compound, the interplay between the electronic effect of the fluorine atom and the steric bulk of the octyl group would dictate the preferred pathway for ring-opening reactions. DFT calculations can predict the relative energies of the possible reaction channels, thereby forecasting the major product. mdpi.comsci-hub.se

Elucidation of Transition States and Energy Barriers

Conformational Analysis of Fluoro-Oxirane Systems

The three-dimensional structure and conformational preferences of molecules are fundamental to their reactivity. lumenlearning.com For fluoro-oxirane systems, conformational analysis helps in understanding how the spatial arrangement of the fluorine atom and other substituents influences the molecule's properties and reaction outcomes. auremn.org.brmdpi.comnih.gov The introduction of a fluorine atom, while not significantly increasing steric bulk compared to a hydrogen atom, introduces potent stereoelectronic effects that can govern conformational equilibria. core.ac.uk

Computational methods are essential for determining the relative energies of different conformers and the barriers to their interconversion. auremn.org.br For fluorinated alkanes, it has been shown that the 1,3-difluoropropylene motif strongly influences the alkane chain conformation, with a significant dependence on the polarity of the medium. semanticscholar.org While specific conformational analyses of this compound are not readily found in the literature, studies on related fluorinated compounds indicate that interactions between the fluorine atom and other parts of the molecule are critical. nih.govsemanticscholar.org

Sustainable and Green Chemistry Approaches in Fluoro Oxirane Synthesis and Transformation

Development of Environmentally Friendly Epoxidation Methods

The epoxidation of alkenes is a fundamental transformation in organic synthesis. Traditional methods often rely on stoichiometric peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), which generate significant amounts of carboxylic acid waste, thereby possessing a low atom economy. The development of catalytic systems using green oxidants is crucial for sustainable epoxide production.

A significant advancement in green epoxidation is the use of organocatalysts in conjunction with hydrogen peroxide (H₂O₂), which is an ideal oxidant as its only byproduct is water. nih.gov Ketones, particularly those activated by electron-withdrawing groups, have emerged as effective organocatalysts for this transformation. nih.govorganic-chemistry.org For instance, polyfluoroalkyl ketones like 2,2,2-trifluoroacetophenone (B138007) have been identified as highly efficient catalysts for the epoxidation of a wide range of alkenes. acs.org

This methodology is notable for its mild reaction conditions, low catalyst loadings (typically 2–5 mol%), and high chemoselectivity. acs.org The catalytic cycle is believed to involve the formation of a reactive dioxirane (B86890) intermediate from the ketone and hydrogen peroxide, which then transfers an oxygen atom to the alkene. nih.gov This approach avoids the use of transition metals and generates minimal waste, making it an exemplary green process. acs.org While not explicitly documented for 2-fluoro-1-decene (the precursor to 2-fluoro-2-octyloxirane), this method's broad substrate scope suggests its applicability.

Table 1: Organocatalytic Epoxidation of Various Alkenes using 2,2,2-Trifluoroacetophenone and H₂O₂ acs.org
Alkene SubstrateCatalyst Loading (mol%)Reaction Time (h)Yield (%)
(E)-4-Octene5198
1-Dodecene52497
Styrene (B11656)5199
Cyclooctene (B146475)21>99
α-Methylstyrene5198

Application of Flow Chemistry for Enhanced Process Sustainability

Flow chemistry, or continuous-flow synthesis, offers substantial advantages over traditional batch processing, particularly in the context of sustainability and safety. nih.gov By conducting reactions in a continuous stream through a reactor, flow systems provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced reproducibility and scalability. nih.govrsc.org

For the synthesis of fluoro-oxiranes, flow chemistry is particularly advantageous. The generation and use of potentially hazardous reagents or reactive intermediates can be managed more safely, as only small volumes are reacting at any given time. beilstein-journals.org This is relevant for epoxidations, which can be highly exothermic. Furthermore, flow chemistry facilitates gas-liquid reactions, which is pertinent when using gaseous reagents like oxygen or ethylene. mit.edursc.org The integration of in-line purification and analysis tools can create highly efficient, automated processes that minimize manual handling and waste generation. rsc.org For example, tube-in-tube reactors made of semi-permeable polymers can be used to safely introduce and dissolve gases like oxygen or fluoroform into a liquid reaction stream for various transformations. rsc.orgrsc.org This technology could be adapted for the direct epoxidation of a fluorinated alkene precursor to this compound, enhancing both the safety and efficiency of the process.

Solvent Innovations and Alternative Reaction Media

Solvents are a major contributor to the environmental impact of chemical processes. The pursuit of greener alternatives to conventional volatile organic compounds (VOCs) is a core tenet of sustainable chemistry.

Fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), possess unique properties that make them powerful promoters for various chemical reactions, including epoxidation. arkat-usa.orgmdpi.com These solvents exhibit strong hydrogen-bond-donating ability and low nucleophilicity, which allows them to activate electrophiles like epoxides or oxidants like H₂O₂ without interfering with the reaction. mdpi.comacs.org

In the context of epoxidation with hydrogen peroxide, fluorinated alcohols can dramatically accelerate the reaction, in some cases even enabling the reaction to proceed without a catalyst. acs.orgthieme-connect.com Theoretical and experimental studies suggest that the fluorinated alcohol forms a network of hydrogen bonds that stabilizes the transition state of the oxygen transfer from H₂O₂ to the alkene, acting as a "template" for the reaction. acs.orgbas.bg The use of buffered aqueous hydrogen peroxide in fluorinated alcohols provides a versatile and simple method for the epoxidation of various alkenes. thieme-connect.com This approach is highly relevant for the synthesis of this compound, where the solvent could activate H₂O₂ for the epoxidation of the fluorinated alkene precursor.

Table 2: Uncatalyzed Epoxidation of Alkenes with H₂O₂ in Fluorinated Alcohols thieme-connect.com
Alkene SubstrateSolventTemperatureTime (h)Yield (%)
CycloocteneTFEReflux294
CycloocteneHFIPRoom Temp.0.595
1-OcteneTFEReflux472
(R)-(+)-LimoneneHFIPRoom Temp.193

Eliminating the solvent entirely represents an ideal green chemistry scenario. Solvent-free, or neat, reactions reduce waste, cost, and safety hazards associated with solvent use and recovery. researchgate.net Such reactions can be facilitated by grinding solid reactants or simply heating a mixture of liquid reagents. researchgate.netacs.org

Microwave-assisted synthesis is another powerful tool for enhancing process sustainability. Microwave irradiation provides rapid and uniform heating, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. mdpi.com The epoxidation of various alkenes has been successfully performed under microwave irradiation, often using hydrogen peroxide as the oxidant. researchgate.netacs.org For example, the microwave-assisted epoxidation of α-pinene and styrene with air as the oxidant showed significantly higher conversions compared to traditional heating. mdpi.com A study on cyclooctene epoxidation using a silica-xerogel-H₂O₂ composite found that microwave irradiation shortened reaction times and improved yields. semanticscholar.org These energy-efficient techniques could be applied to provide a rapid and solvent-minimal synthesis of this compound.

Use of Fluorinated Alcohols as Green Solvents and Promoters

Atom Economy and Waste Minimization in Fluoro-Oxirane Synthesis

The synthesis of oxiranes provides a clear illustration of this principle. The epoxidation of an alkene (like 2-fluoro-1-decene for the synthesis of this compound) using hydrogen peroxide is highly atom-economical, as the only byproduct is water.

Reaction with H₂O₂: C₁₀H₁₉F + H₂O₂ → C₁₀H₁₉FO + H₂O

Atom Economy = [Mass of C₁₀H₁₉FO / (Mass of C₁₀H₁₉F + Mass of H₂O₂)] x 100%

Atom Economy = [190.27 / (170.28 + 34.01)] x 100% = 92.6%

In contrast, a traditional method using m-CPBA has a significantly lower atom economy due to the generation of a stoichiometric amount of 3-chlorobenzoic acid as waste.

Reaction with m-CPBA: C₁₀H₁₉F + C₇H₅ClO₃ → C₁₀H₁₉FO + C₇H₅ClO₂

Atom Economy = [Mass of C₁₀H₁₉FO / (Mass of C₁₀H₁₉F + Mass of C₇H₅ClO₃)] x 100%

Atom Economy = [190.27 / (170.28 + 172.57)] x 100% = 55.5%

By choosing catalytic routes with green oxidants like H₂O₂, chemists can design synthetic pathways that are inherently less wasteful and more sustainable. um-palembang.ac.idcolab.ws This principle is fundamental to the green production of this compound and other valuable chemical entities. organic-chemistry.org

Applications in Advanced Chemical Synthesis and Materials Science

Building Blocks for Complex Fluorinated Organic Molecules

The presence of the strained, three-membered oxirane ring, activated by the adjacent electron-withdrawing fluorine atom, makes 2-Fluoro-2-octyloxirane a versatile precursor for the synthesis of more complex fluorinated organic compounds.

Introduction of Fluorinated Moieties into Diverse Molecular Architectures

A significant application of this compound is its role as a starting material for the generation of other fluorinated building blocks. Through carefully controlled rearrangement reactions, the fluoroepoxide can be transformed into synthetically useful intermediates. For instance, treatment of this compound with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and triethylamine (B128534) induces a rearrangement to form 2-fluorodec-2-enol. researchgate.netlookchem.com This resulting fluoroalkenol has been successfully employed as a precursor in theiet.orgtheiet.org-sigmatropic rearrangements, such as the Ireland-Claisen rearrangement, to produce 3-(1-fluoroethenyl)alkanoic acid derivatives in moderate yields. researchgate.netlookchem.com This transformation highlights how the initial fluoroepoxide serves as a masked functionality, enabling the introduction of a fluorinated vinyl group into a carboxylic acid framework.

The reactivity of the α-fluoroepoxide moiety allows for a range of nucleophilic ring-opening reactions, which can be exploited to introduce the fluorinated octyl fragment into a wide array of molecular scaffolds. This strategy is a key method for accessing more complex molecules where the presence of fluorine can impart desirable properties such as increased metabolic stability, altered acidity or basicity, and enhanced binding affinity in biological systems.

Synthesis of Fluorine-Containing Heterocycles (e.g., Fluoropyridines, Fluorinated Oxetanes)

While direct synthesis of fluoropyridines and fluorinated oxetanes from this compound is not extensively documented in publicly available literature, the general reactivity of α-fluoroepoxides suggests its potential as a precursor for such heterocyclic systems. The synthesis of fluorinated heterocycles is a significant area of research, as these motifs are prevalent in pharmaceuticals and agrochemicals. rsc.org

The epoxide ring of this compound can undergo nucleophilic attack, leading to ring-opening. Subsequent intramolecular cyclization of the resulting intermediate is a common strategy for heterocycle formation. For example, reaction with a suitable nitrogen-based nucleophile, followed by cyclization, could theoretically lead to fluorinated nitrogen-containing heterocycles. The synthesis of fluorinated N-heterocycles often relies on the use of fluorinated building blocks. rsc.org

Similarly, the synthesis of fluorinated oxetanes, another important class of heterocycles, can be envisioned. The rearrangement of α-fluoroepoxides or their derivatives under specific conditions could potentially lead to the formation of a four-membered oxetane (B1205548) ring. The development of synthetic methods for such transformations would further expand the utility of this compound as a versatile fluorinated building block.

Advanced Materials Development

The incorporation of fluorine into polymers can lead to materials with exceptional properties, including high thermal stability, chemical resistance, low surface energy, and unique optical and electronic characteristics. This compound, with its polymerizable epoxide functionality and fluorine content, is a promising candidate for the development of advanced materials.

Synthesis of Fluorinated Epoxy Resins and Polymers

Epoxy resins are a critical class of thermosetting polymers with wide-ranging applications. The introduction of fluorine into the epoxy backbone can significantly enhance their performance. Fluorinated epoxy resins are known for their improved properties compared to their non-fluorinated counterparts. google.com The polymerization of this compound, either through homopolymerization or copolymerization with other epoxy monomers, would result in a fluorinated epoxy resin.

The presence of the C-F bond in the resulting polymer is expected to lower the dielectric constant and reduce moisture absorption, which are highly desirable properties for materials used in microelectronics. cnrs.fr Furthermore, the long octyl chain could impart flexibility and improve the processability of the resulting polymer. The synthesis of such fluorinated polymers can be achieved through various polymerization techniques, including photo-induced cationic polymerization of fluoroepoxides. nih.gov

Table 1: Potential Properties of Polymers Derived from this compound

PropertyExpected Outcome from Fluorine and Octyl Group Incorporation
Surface Energy Low, leading to hydrophobicity and oleophobicity
Dielectric Constant Low, beneficial for electronic applications
Moisture Absorption Reduced, improving durability in moist environments
Thermal Stability Potentially enhanced due to the strong C-F bond
Flexibility Increased due to the presence of the long octyl chain
Solubility Potentially improved in organic solvents

Design of Coatings and Surface Modifying Agents with Tailored Properties (e.g., Water/Oil Repellency, Non-Stick Characteristics)

The low surface energy of fluorinated polymers is the basis for their use in creating water and oil repellent (hydrophobic and oleophobic) and non-stick surfaces. google.com By incorporating this compound into a coating formulation, either as a monomer or an additive, it is possible to tailor the surface properties of various substrates.

Upon curing, the fluorinated segments of the polymer tend to migrate to the surface, creating a low-energy interface with the surrounding environment. conicet.gov.ar This results in a surface that repels water and oils, and to which other materials have difficulty adhering. Such coatings have numerous applications, from self-cleaning surfaces and anti-graffiti coatings to non-stick cookware and biomedical implants with reduced biofouling. The combination of the fluorine atom and the octyl chain in this compound could lead to coatings with a particularly effective combination of repellency and durability.

Components for Electronic and Optical Devices (e.g., Low Dielectric Constant Materials, Optical Waveguides)

The microelectronics industry is in constant need of materials with low dielectric constants (low-k) to improve the performance of integrated circuits. nycu.edu.twtandfonline.com The incorporation of fluorine is a well-established strategy to lower the dielectric constant of polymers due to the low polarizability of the C-F bond. cnrs.fr Polymers derived from this compound are therefore promising candidates for use as low-k interlayer dielectrics.

In the field of optics, fluorinated polymers are used to fabricate optical waveguides due to their high optical transparency and low optical loss in the near-infrared region. theiet.orgspiedigitallibrary.org The low refractive index of fluorinated materials is also advantageous for these applications. mdpi.com While specific data on polymers from this compound is not available, the general properties of fluorinated polymers suggest their potential utility in this area. The ability to form cross-linked networks from epoxy-functionalized monomers can also contribute to the thermal and dimensional stability required for optical devices. spiedigitallibrary.org

Synthetic Intermediates for Bioactive Analogues

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, with estimates indicating that approximately 20-25% of all pharmaceuticals contain at least one fluorine atom. ekb.egmdpi.com The unique physicochemical properties of the carbon-fluorine (C-F) bond, such as its high strength and polarity, coupled with the minimal steric size of the fluorine atom, can significantly enhance the pharmacological profile of a drug candidate. mdpi.com These enhancements often include improved metabolic stability, increased bioavailability, and modulated protein-ligand interactions. ekb.eg Consequently, the development of novel fluorinated building blocks is a critical endeavor for expanding the range of accessible drug scaffolds. ekb.eg

Among the various classes of fluorinated synthons, fluorinated epoxides, such as this compound, represent highly valuable and versatile intermediates. The inherent reactivity of the three-membered epoxide ring, driven by ring strain, makes it susceptible to nucleophilic attack, providing a reliable pathway to more complex, functionalized molecules. Fluorinated epoxides, in particular, serve as key electrophilic intermediates in drug synthesis. vulcanchem.com The presence of the electronegative fluorine atom on the oxirane ring can influence the regioselectivity of the ring-opening reaction, offering precise control over the final molecular architecture.

Research has demonstrated that the ring-opening of oxiranes with various nucleophilic fluorinating agents is a robust method for creating diverse fluorine-containing scaffolds. core.ac.uk The resulting fluorohydrin motif is a structural component found in numerous approved drugs. core.ac.uk The utility of these epoxide precursors is highlighted by recent advancements in synthetic methodology. For instance, a novel catalytic transformation has been developed to convert readily available epoxides into fluorinated oxetanes, a highly sought-after class of drug-like molecules that were previously difficult to synthesize. nus.edu.sglabmanager.com This process, which involves the selective insertion of a difluorocarbene species into the epoxide, unlocks a direct pathway to these prized heterocyclic compounds, which hold significant promise as lead compounds in drug discovery. nus.edu.sglabmanager.com

The compound this compound itself has been shown to be a precursor for other valuable building blocks. For example, its rearrangement can yield 2-fluoroenones, which are recognized for their significant potential as building blocks for fluorinated medicines due to their reactivity in various transformations, including conjugate additions and cycloadditions. acs.org

The strategic advantages of incorporating fluorine via epoxide intermediates are summarized in the table below.

Property Impact of Fluorination on Drug Scaffolds Source(s)
Metabolic Stability The strong C-F bond can block sites of metabolic oxidation, increasing the drug's half-life. ekb.egnus.edu.sg
Bioavailability Fluorine can modulate lipophilicity and membrane permeability, enhancing absorption and distribution. ekb.eg
Binding Affinity The polarity of the C-F bond can lead to favorable electrostatic interactions with protein targets. core.ac.uk
Conformational Control The stereoelectronic effects of fluorine can influence molecular conformation, locking the molecule into a bioactive shape. ekb.eg
pKa Modulation Fluorine's electron-withdrawing nature can alter the acidity or basicity of nearby functional groups, affecting solubility and receptor interaction. ekb.eg

The versatility of fluorinated epoxides as precursors is further illustrated by the types of bioactive scaffolds they can generate. The nucleophilic ring-opening of the epoxide allows for the introduction of a wide array of functional groups, leading to diverse molecular frameworks.

Precursor Type Reaction Resulting Scaffold/Intermediate Significance Source(s)
Fluorinated EpoxideNucleophilic Ring-Openingβ-Fluoroalcohols (Fluorohydrins)Common motif in various bioactive molecules and drugs. core.ac.uk
Fluorinated EpoxideCatalytic Difluorocarbene Insertionα,α-Difluoro-oxetanesPrized heterocyclic compounds with combined attributes of small-ring heterocycles and fluorine. nus.edu.sglabmanager.com
This compoundRearrangement2-FluoroenonesVersatile building blocks for synthesizing biologically active 2-fluoro allylic amines and other complex molecules. acs.org
Fluorinated EpoxideNucleophilic attack by aminesFluorinated Amino AlcoholsKey structural elements in many pharmaceutical agents, including antivirals and enzyme inhibitors. vulcanchem.comnih.gov

The synthesis of 2'-fluoro-substituted dideoxynucleosides, for example, has been shown to confer increased chemical and enzymatic stability, a critical attribute for antiviral drugs like those used to combat HIV. nih.gov This underscores the power of using fluorinated precursors to build stable, potent, and effective therapeutic agents. The continued development of synthetic methods utilizing building blocks like this compound is poised to accelerate the discovery of next-generation pharmaceuticals. nus.edu.sglabmanager.com

Future Research Directions and Outlook

Discovery of Novel Reactivity Modes for 2-Fluoro-2-octyloxirane

While the ring-opening reactions of epoxides are well-established, the influence of the α-fluoro substituent in this compound can lead to unprecedented reactivity. Future research should focus on exploring and harnessing these unique reaction pathways.

One documented example of novel reactivity is the rearrangement of this compound to 2-fluorodec-2-enol using trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and triethylamine (B128534). researchgate.net This transformation highlights the potential for the fluorine atom to direct rearrangements and yield valuable fluorinated building blocks that are otherwise difficult to access. Further investigation into Lewis and Brønsted acid-promoted reactions could uncover a wider range of skeletal rearrangements, leading to the synthesis of diverse and structurally complex fluorinated molecules.

Moreover, the interaction of the oxirane ring with organometallic reagents in the presence of the α-fluoro group could lead to novel carbon-carbon and carbon-heteroatom bond formations. Research into the use of transition metal catalysts to mediate reactions such as reductive ring-opening, cross-coupling reactions, and cycloaddition cascades could significantly expand the synthetic utility of this compound. For instance, the development of methods for the stereoselective introduction of various nucleophiles will be of great interest.

Development of Highly Selective and Efficient Catalytic Systems

The development of catalytic systems that can control the regio- and stereoselectivity of the ring-opening of this compound is a critical area for future research. While catalytic methods for the ring-opening of epoxides are known, the specific challenges and opportunities presented by the 2-fluoro substituent necessitate the design of new and improved catalysts. acs.orgnih.govresearchgate.net

Future efforts should be directed towards the development of:

Enantioselective Catalysts: For applications in life sciences and materials science, the synthesis of enantiomerically pure compounds is often required. The development of chiral Lewis acids, Brønsted acids, or organocatalysts that can facilitate the asymmetric ring-opening of racemic this compound through kinetic resolution or desymmetrization will be a significant advancement. Cooperative dual-catalyst systems, which have shown promise for the enantioselective fluorination of epoxides, could be adapted for this purpose. acs.orgnih.govresearchgate.net

Regioselective Catalysts: The electronic and steric effects of the fluorine atom can influence the preferred site of nucleophilic attack on the oxirane ring. Catalytic systems that can selectively direct nucleophiles to either the C2 or C3 position of the epoxide are highly desirable. This would allow for the synthesis of a wider range of functionalized fluorinated compounds from a single starting material.

Efficient and Recyclable Catalysts: To enhance the sustainability of processes involving this compound, the development of highly active and recyclable catalysts is essential. Heterogeneous catalysts, such as those supported on polymers or inorganic materials, could offer advantages in terms of separation and reuse. rsc.org

Integration of Computational Design with Experimental Synthesis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. mdpi.comacs.orgsci-hub.se The integration of computational design with experimental synthesis will be crucial for accelerating the discovery of new reactions and catalysts for this compound.

Future research in this area should focus on:

Mechanism Elucidation: DFT calculations can provide detailed insights into the reaction mechanisms of known and novel transformations of this compound. mdpi.comacs.orgsci-hub.se This understanding can help in optimizing reaction conditions and in the rational design of more efficient catalytic systems. For example, computational studies have been instrumental in explaining the regioselectivity of ring-opening reactions in other fluorinated epoxides. mdpi.com

Catalyst Design: Computational screening of potential catalysts can significantly reduce the experimental effort required to identify effective systems. By modeling the interaction of different catalysts with this compound and transition states, researchers can predict which catalysts are most likely to exhibit high selectivity and activity.

Predicting Reactivity: As new reactivity modes are explored, computational models can be used to predict the feasibility of proposed reactions and to identify the most promising reaction pathways. This predictive capability can guide experimental work and lead to the discovery of novel synthetic methodologies.

Expansion of Applications in Emerging Fields of Chemical Technology

The unique properties conferred by the fluorine atom and the long alkyl chain make this compound a promising candidate for a variety of applications in emerging technologies. google.comwipo.int

Potential future applications include:

Advanced Materials: The incorporation of this compound into polymers could lead to materials with enhanced thermal stability, chemical resistance, and specific surface properties. wikipedia.org Fluorinated polymers are known for their low surface energy and hydrophobicity, which are desirable properties for coatings, membranes, and advanced textiles. The long octyl chain could also impart flexibility and other desirable mechanical properties.

Specialty Fluids: Fluorinated compounds are used as refrigerants, dielectric fluids, and lubricants due to their high thermal stability and low flammability. google.comwipo.int this compound and its derivatives could be investigated for their potential as high-performance fluids in specialized applications.

Surfactants and Emulsifiers: The combination of a hydrophilic epoxide group and a long hydrophobic and lipophobic fluorinated alkyl chain suggests that derivatives of this compound could act as specialty surfactants. These could find use in areas such as emulsion polymerization, advanced cleaning formulations, and in the petroleum industry. service.gov.uk

Building Blocks for Agrochemicals and Pharmaceuticals: Fluorinated organic molecules play a significant role in the agrochemical and pharmaceutical industries. chinesechemsoc.org The functional handles provided by the oxirane ring in this compound allow for its elaboration into more complex molecules that could exhibit interesting biological activity.

Further Advancements in Green Chemical Methodologies for Fluoro-Oxirane Chemistry

The principles of green chemistry are increasingly important in modern chemical synthesis. acs.org Future research on this compound should prioritize the development of environmentally benign synthetic methods.

Key areas for advancement include:

Greener Synthesis of the Oxirane: The development of catalytic, atom-economical methods for the epoxidation of the corresponding fluoro-alkene would be a significant improvement over traditional methods that may use stoichiometric oxidants. The use of hydrogen peroxide as a green oxidant with an efficient organocatalyst is a promising direction. acs.org

Use of Benign Solvents: Exploring the use of water, supercritical fluids, or bio-based solvents for reactions involving this compound would reduce the reliance on volatile organic compounds.

Catalysis in Green Media: Developing catalytic systems that are effective in green solvents will be crucial. This includes the design of water-soluble catalysts or the use of phase-transfer catalysis to facilitate reactions in aqueous media.

Flow Chemistry: The use of continuous flow reactors can offer advantages in terms of safety, efficiency, and scalability for the synthesis and transformation of this compound. Flow systems can allow for better control over reaction parameters and can facilitate the use of hazardous reagents in a safer manner.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Fluoro-2-octyloxirane with high enantiomeric purity?

The synthesis typically involves epoxidation of a fluorinated alkene precursor using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–5°C. To achieve high enantiomeric purity, chiral catalysts (e.g., Jacobsen catalysts) or kinetic resolution strategies are recommended. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) and characterization by chiral HPLC or polarimetry are critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 19F^{19}\text{F} NMR identifies fluorine environments (δ ~ -120 to -150 ppm for CF2_2 groups), while 1H^{1}\text{H} NMR resolves oxirane proton splitting patterns (δ 3.0–4.0 ppm).
  • Mass Spectrometry : High-resolution ESI-MS or GC-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 220.2) and fragmentation patterns.
  • IR Spectroscopy : C-F stretches (1000–1100 cm1^{-1}) and epoxide ring vibrations (800–950 cm1^{-1}) validate functional groups .

Q. What safety protocols are essential when handling this compound?

Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid skin contact due to potential irritancy. Waste should be neutralized with aqueous sodium bicarbonate and disposed via licensed hazardous waste services. Spill management requires inert absorbents (vermiculite) and immediate ventilation .

Q. How does the reactivity of this compound compare to non-fluorinated oxiranes?

The electron-withdrawing fluorine atom increases electrophilicity of the epoxide ring, accelerating nucleophilic ring-opening reactions (e.g., with amines or thiols). However, steric hindrance from the octyl group may reduce reactivity compared to smaller analogs like ethylene oxide .

Q. What stability challenges arise when storing this compound?

Store under inert gas (N2_2 or Ar) at -20°C in amber vials to prevent moisture absorption and photodegradation. Monitor for ring-opening via periodic 19F^{19}\text{F} NMR, especially if exposed to acidic/basic conditions .

Advanced Research Questions

Q. How can contradictory data in ring-opening reaction yields be systematically resolved?

  • Variable Control : Standardize solvent purity (anhydrous CH2_2Cl2_2), temperature (±1°C), and nucleophile concentration.
  • Mechanistic Studies : Use DFT calculations to model transition states and identify steric/electronic barriers.
  • Replication : Cross-validate results across multiple labs using identical synthetic protocols .

Q. What computational strategies predict the electronic effects of the fluorine substituent on reaction pathways?

Employ density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate Fukui indices for electrophilic sites and natural bond orbital (NBO) charges. Compare with experimental 19F^{19}\text{F} NMR chemical shifts to validate models .

Q. How can this compound be utilized to probe enzyme inhibition mechanisms?

Design fluorinated analogs as irreversible inhibitors targeting epoxide hydrolases. Monitor enzyme kinetics (Ki_i, IC50_{50}) via fluorescence assays or X-ray crystallography to map active-site interactions. Compare inhibition profiles with non-fluorinated controls .

Q. What methodologies address discrepancies in spectral data for fluorinated oxirane derivatives?

  • Multi-Technique Validation : Cross-reference NMR, IR, and MS data with computational predictions (e.g., simulated 19F^{19}\text{F} NMR spectra).
  • Isotopic Labeling : Use 18O^{18}\text{O}-labeled epoxides to track unexpected oxygen exchange during analysis .

Q. How can this compound be structurally modified to enhance metabolic stability in drug candidates?

Introduce deuterium at the α-carbon to slow CYP450-mediated oxidation. Alternatively, replace the octyl chain with cyclopropyl or aryl groups to balance lipophilicity and steric protection while retaining fluorine’s electronic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.